molecular formula C18H16N2O3 B14776924 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1020240-01-0

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Katalognummer: B14776924
CAS-Nummer: 1020240-01-0
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: KXQCIHKJOBKEBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxylic acid group can yield an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole

Uniqueness

1-(4-Methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1020240-01-0

Molekularformel

C18H16N2O3

Molekulargewicht

308.3 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-20-17(11-16(19-20)18(21)22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)

InChI-Schlüssel

KXQCIHKJOBKEBE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.